Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
Overview
Description
Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate, often referred to as MTBCA, is a highly versatile molecule with a wide range of applications in organic synthesis, biochemistry, and pharmacology. This molecule is a derivative of thiophene, a five-membered ring aromatic compound, and is structurally similar to other thiophene derivatives. MTBCA has a wide variety of uses, including as a reagent in organic synthesis, as a synthetic intermediate, and as a biological probe. In addition, MTBCA has been used in a variety of scientific research applications, such as in vivo and in vitro studies.
Scientific Research Applications
Mass Spectrometry Applications : A study on the mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates, closely related to Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate, explored their electron impact and chemical ionization mass spectra. This research is crucial in understanding the fragmentation behavior of these compounds under different ionization conditions (Klyba et al., 2019).
Crystal Structure Analysis : The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a structurally similar compound, was analyzed, highlighting the importance of intramolecular and intermolecular hydrogen bonds in stabilizing the structure. Such studies are vital for the design and development of new materials based on thiophene derivatives (Vasu et al., 2004).
Synthesis of Bioactive Molecules : A research paper discussed the synthesis of novel cysteine-functionalized thiophenes, incorporating properties of cysteine side-chains and thiophene rings. These compounds represent potential bioactive molecules and interesting synthons for new materials development (Cagnoli et al., 2005).
Pharmaceutical Applications : The synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, an intermediate in the natural product Biotin, highlights the significance of such compounds in pharmaceutical synthesis. Biotin plays a crucial role in metabolic processes like the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Material Science Applications : A study on the polymerization of cysteine functionalized thiophenes, including derivatives of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate, revealed their application in creating polymers with chiral self-assembling structures. These structures are of interest for advanced material applications due to their hydrogen bond networks and π-stacking abilities (Cagnoli et al., 2005).
properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(14)12-7-5-6-17-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMOHNKXRFEUDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596538 | |
Record name | Methyl 3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate | |
CAS RN |
149587-72-4 | |
Record name | Methyl 3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 149587-72-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.